Product packaging for Isothebaine(Cat. No.:CAS No. 568-21-8)

Isothebaine

Cat. No.: B191619
CAS No.: 568-21-8
M. Wt: 311.4 g/mol
InChI Key: RQCOQZNIQLKGTN-UHFFFAOYSA-N
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Description

Isothebaine is a benzylisoquinoline alkaloid found in specific Papaver species, such as Papaver bracteatum . With a molecular formula of C19H21NO3 and a molecular weight of 311.38 g/mol , it serves as a key compound in phytochemical and biosynthesis studies. Its core structure has been utilized in organic synthesis, notably in the classic synthesis of 2:3:6-trimethoxyaporphine . Historically, its pharmacological properties were investigated as early as the 1940s, and it has been included in studies evaluating the dependence potential of various substances in primate models . As a naturally occurring alkaloid, this compound provides researchers with a valuable reference standard for the analysis and characterization of plant alkaloids. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO3 B191619 Isothebaine CAS No. 568-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,11-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-20-8-7-12-10-15(23-3)19(21)18-16(12)13(20)9-11-5-4-6-14(22-2)17(11)18/h4-6,10,13,21H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCOQZNIQLKGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=CC=C4)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568-21-8
Record name Isothebaine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Natural Occurrence and Isolation of Isothebaine

Advanced Methodologies for Isothebaine Isolation

Solvent Extraction Protocols from Plant Material

The isolation of this compound from plant material involves multi-step solvent extraction procedures designed to separate it from other alkaloids and plant constituents. These protocols leverage the solubility characteristics of alkaloids in acidic and basic solutions and their affinity for various organic solvents.

A general and classical approach begins with the extraction of total alkaloids from dried and powdered plant material, such as poppy capsules or roots. oup.comunodc.org This often involves:

Acidic Extraction : The plant material is treated with a dilute acid solution (e.g., acetic acid or hydrochloric acid). In this acidic medium, the alkaloids form salts, which are soluble in water, while many other plant components like resins and fats are not. tandfonline.com

Basification and Solvent Extraction : The acidic aqueous extract is then made alkaline by adding a base like ammonium (B1175870) hydroxide. This converts the alkaloid salts back into their free base form, which are generally less soluble in water but highly soluble in non-polar organic solvents. unodc.org This alkaline mixture is then extracted with an immiscible organic solvent such as chloroform (B151607), benzene (B151609), or trichlorethylene. unodc.org The this compound and other solvent-soluble alkaloids move into the organic layer.

Purification : The resulting crude alkaloid extract in the organic solvent can be further purified. This may involve repeated acid-base extractions or chromatographic techniques like thin-layer chromatography (TLC) or column chromatography over silica (B1680970) gel or alumina (B75360) to separate this compound from other co-extracted alkaloids. tandfonline.com

More modern and efficient methods have also been developed. High-performance liquid chromatography (HPLC) can be used for both the quantification and isolation of this compound directly from a solvent extract of plant tissue without extensive pre-column purification. oup.com Additionally, microwave-assisted extraction (MAE) has been shown to be a highly efficient method for extracting alkaloids, utilizing solvents like ethanol. MAE offers the advantages of shorter extraction times and reduced solvent consumption compared to traditional methods. researchgate.net

In a specific protocol for Papaver bracteatum cell cultures, lyophilized (freeze-dried) cells were extracted with a 5% acetic acid solution. The resulting acidic extract was adjusted to pH 10 with ammonia (B1221849) and then repeatedly extracted with chloroform to isolate the alkaloids. tandfonline.com

Spatial Distribution of this compound within Plant Tissues

Understanding where a plant stores its chemical compounds is crucial for both optimizing extraction and comprehending their physiological and ecological roles. Advanced analytical techniques, particularly desorption electrospray ionization imaging mass spectrometry (DESI-IMS), have enabled detailed visualization of the spatial distribution of alkaloids like this compound within plant tissues. nih.govacs.org

A study on Papaver setiferum provided detailed insights into the localization of this compound. nih.govacs.org The findings revealed that the distribution of alkaloids is not uniform throughout the plant.

Primary Accumulation Site : this compound, along with other related alkaloids, was found to be predominantly localized within the plant's capsules. nih.govacs.org

Tissue-Specific Localization : Within the capsules, the alkaloids were concentrated in the capsule walls and the associated vascular bundles. The relative abundance was highest in the lower half of the capsule, towards the peduncle (stalk). nih.govacs.org

Other Plant Parts : Alkaloids were also detected in flower petals, likely transported from the alkaloid-rich tissues via the vasculature. acs.org In a broader context of alkaloid distribution in Papaver species, concentrations are generally highest in capsules and roots, followed by stems and leaves. nih.govthieme-connect.commdpi.com

This specific localization suggests that these compounds may play a defensive role, protecting the plant's reproductive organs from herbivores or pathogens. acs.org

Table 2: Spatial Distribution of this compound in Papaver setiferum

Plant Organ/TissueFindingTechnique UsedReference(s)
CapsulesPredominant site of alkaloid accumulation.DESI-IMS nih.govacs.org
Capsule WallsHigh concentration of this compound detected.DESI-IMS nih.govacs.org
Vascular BundlesHigh concentration of this compound detected.DESI-IMS nih.govacs.org
Flower PetalsThis compound present, likely due to transport through vasculature.DESI-IMS acs.org
LeavesLow to undetectable levels.DESI-IMS acs.org

Biosynthetic Pathways of Isothebaine

Precursor Compounds in Isothebaine Biosynthesis

The formation of this compound is dependent on the availability of specific precursor molecules that undergo rearrangement to yield the final structure.

The primary precursor for the biosynthesis of this compound is the benzylisoquinoline alkaloid, (+)-orientaline. thieme-connect.comrsc.org Orientraline is an isomer of reticuline (B1680550), a critical branch-point intermediate in the biosynthesis of many other benzylisoquinoline alkaloids, including morphine. thieme-connect.comscielo.org.co Tracer studies have demonstrated that (+)-orientaline is incorporated into this compound with significantly higher efficiency than its enantiomer, (-)-orientaline, establishing its specific role as the natural precursor. rsc.org The distinct methylation pattern of the hydroxyl groups on orientaline's aromatic rings is crucial, as it directs the biosynthetic machinery toward the formation of this compound rather than other alkaloid skeletons. rsc.org

A critical transformation in the biosynthetic sequence is the dienol-benzene rearrangement. thieme-connect.com This type of rearrangement is a known process in alkaloid biosynthesis for creating new carbon-carbon bonds and modifying the molecular scaffold. thieme-connect.comsci-hub.se The pathway to this compound involves an initial oxidative coupling of orientaline to form a dienone intermediate. thieme-connect.com This dienone is then reduced to a corresponding dienol. thieme-connect.comsci-hub.se The dienol subsequently undergoes the dienol-benzene rearrangement, an acid-catalyzed process in laboratory syntheses, which reconfigures the rings to form the aporphine (B1220529) structure of this compound. thieme-connect.comsci-hub.se A notable outcome of this rearrangement is the loss of an oxygen function, which profoundly alters the pattern of hydroxyl and methoxy (B1213986) groups from the precursor to the final product. thieme-connect.com

Tracer experiments and isolation studies have provided powerful evidence for the intermediacy of (-)-orientalinone in the biosynthetic pathway. ucl.ac.ukrsc.org (-)-Orientalinone is the specific dienone formed from the oxidative coupling of (+)-orientaline. thieme-connect.comrsc.org This proaporphine alkaloid has been isolated as a natural constituent from Papaver orientale, the same plant where this compound is found. thieme-connect.comucl.ac.ukrsc.org Feeding experiments using labeled (±)-[N-methyl-³H]orientalinone administered to P. orientale plants resulted in the formation of labeled this compound, confirming that orientalinone is a direct precursor. rsc.org These findings solidify the biosynthetic sequence as proceeding from (+)-orientaline to (-)-orientalinone, and then, via the dienol intermediate, to (+)-isothebaine. rsc.org

Role of Dienone and Dienol-Benzene Rearrangements

Key Enzymatic Transformations in this compound Formation

The conversion of precursor compounds into this compound is catalyzed by specific classes of enzymes that control the reaction's course and stereochemistry.

The formation of the key intermediate, (-)-orientalinone, from (+)-orientaline is achieved through an intramolecular oxidative coupling reaction. thieme-connect.com This process involves the formation of a new carbon-carbon bond between the two aromatic rings of the benzylisoquinoline precursor. thieme-connect.com In benzylisoquinoline alkaloid biosynthesis, these reactions are generally catalyzed by enzymes, often belonging to the Cytochrome P450 family, which control the regioselectivity of the coupling (i.e., ortho-ortho, ortho-para, or para-para coupling). thieme-connect.comnih.gov In the case of this compound, the enzyme system in P. orientale directs the folding of orientaline to facilitate the specific coupling required to form the proaporphine skeleton of orientalinone. thieme-connect.com This enzymatic control is highly precise, as attempts to replicate such oxidative coupling reactions in the laboratory often result in a complex mixture of products. thieme-connect.com

Methyltransferases, specifically O-methyltransferases (OMTs) and N-methyltransferases (NMTs), are crucial in the biosynthesis of benzylisoquinoline alkaloids (BIAs). frontiersin.orgoup.comresearchgate.net These enzymes catalyze the addition of methyl groups from a donor molecule, typically S-adenosyl-L-methionine, to hydroxyl and amine functionalities on the alkaloid scaffold. researchgate.net This methylation is a key functionalization step that can alter the molecule's stability, solubility, and bioactivity. researchgate.net

While the specific methyltransferases for the final steps of this compound synthesis are not fully detailed, their role is paramount in forming the specific precursor, orientaline. The methylation pattern of orientaline distinguishes it from reticuline, and this difference is what channels the metabolic flux towards this compound instead of morphine. rsc.org The enzymatic O-methylation of the ultimate precursor, norlaudanosoline, and its derivatives is a critical control point that determines which structural class of alkaloids will be produced. nih.govrsc.org The specific activities of various OMTs within a plant lead to the structural diversity seen in the BIA family. oup.comscholaris.ca

Oxidative Coupling Reactions

Genetic and Molecular Basis of this compound Biosynthesis

The biosynthesis of this compound, an aporphine alkaloid, is rooted in the broader benzylisoquinoline alkaloid (BIA) pathway, which is responsible for a vast array of pharmacologically active compounds in plants. The genetic and molecular foundation for this compound synthesis involves a series of enzymatic steps that convert primary metabolites into the complex aporphine scaffold. The central precursor for most BIAs, including this compound, is (S)-reticuline. frontiersin.orguniversiteitleiden.nlnih.gov The formation of (S)-reticuline itself is a multi-gene process, initiated by the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), by norcoclaurine synthase (NCS). frontiersin.orgoup.com This is followed by a sequence of reactions catalyzed by several key enzymes to yield (S)-reticuline. frontiersin.orgfrontiersin.org

The critical step differentiating aporphine alkaloid synthesis from other BIA branches is an intramolecular C-C phenol (B47542) coupling reaction of a reticuline-like precursor. oup.com This reaction is catalyzed by specific cytochrome P450 (CYP450) enzymes belonging to the CYP80 family. oup.commaxapress.com These enzymes facilitate the formation of the characteristic fused ring system of the aporphine core. For instance, CYP80G2 in Coptis japonica has been shown to catalyze the C-C phenol coupling of (S)-reticuline to produce the aporphine alkaloid (S)-corytuberine. ucalgary.canih.gov More recent research on the aporphine alkaloid-rich vine Stephania tetrandra has identified two specific CYP450s, CYP80G6 and CYP80Q5, that show distinct activities in the biosynthesis of different aporphine alkaloid categories. nih.gov

While the specific gene encoding the enzyme for the final synthesis of this compound has not been definitively isolated, early tracer experiments in Papaver orientale indicated that this compound is formed from (+)-orientaline, and that the proaporphine alkaloid (-)-orientalinone is a direct precursor. ucl.ac.uk This suggests the existence of a specific P450-dependent oxidase that catalyzes the crucial intramolecular cyclization of an orientaline-derived intermediate to form the this compound structure. Further research is needed to isolate and characterize the precise genes and enzymes, likely from the CYP80 family, that are responsible for the final steps in the this compound biosynthetic pathway in plants like Papaver pseudo-orientale and Papaver somniferum. ucl.ac.ukmdpi.comtubitak.gov.tr

Table 1: Key Enzyme Families and Genes in the Biosynthesis Pathway Leading to Aporphine Alkaloids

Enzyme/Gene FamilyAbbreviationFunctionSource Organism ExampleReference
Norcoclaurine synthaseNCSCondensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first BIA intermediate.Papaver somniferum frontiersin.orgoup.com
Norcoclaurine 6-O-methyltransferase6OMTMethylation of (S)-norcoclaurine.Nelumbo nucifera frontiersin.orgmaxapress.com
Coclaurine (B195748) N-methyltransferaseCNMTN-methylation of coclaurine to form N-methylcoclaurine.Coptis japonica frontiersin.orgpnas.org
(S)-N-methylcoclaurine 3'-hydroxylaseNMCH / CYP80BHydroxylation of N-methylcoclaurine.Papaver somniferum (CYP80B3) frontiersin.orgoup.com
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMTMethylation to form the central intermediate (S)-reticuline.Papaver somniferum frontiersin.org
Cytochrome P450 Family 80CYP80Catalyzes intramolecular C-C phenol coupling to form the aporphine alkaloid skeleton.Stephania tetrandra (CYP80G6, CYP80Q5) oup.comnih.gov

Heterologous Biosynthesis and Metabolic Engineering Approaches

The limited availability of this compound and other valuable BIAs from natural plant sources has driven the development of alternative production platforms using metabolic engineering. nih.govnih.gov By transferring the genetic blueprints of plant biosynthetic pathways into easily cultured microorganisms, it is possible to create microbial "factories" for the sustainable and scalable production of these complex molecules.

Microbial Host Systems for Alkaloid Production

The two most prominent microbial hosts for heterologous BIA production are the bacterium Escherichia coli and the baker's yeast Saccharomyces cerevisiae. frontiersin.orgnih.gov Both organisms have well-established genetic tools and can be grown rapidly and cost-effectively.

Saccharomyces cerevisiae : Yeast has emerged as a particularly suitable host for reconstructing complex plant pathways. frontiersin.org As a eukaryote, its cells contain an endoplasmic reticulum, which is essential for the proper folding and function of many plant enzymes, especially the membrane-bound cytochrome P450s that are critical for BIA synthesis. frontiersin.org Researchers have successfully engineered yeast to perform the complete de novo synthesis of BIAs, starting from simple sugars and producing complex molecules like thebaine, hydrocodone, and the aporphine alkaloid magnoflorine (B1675912). nih.govfrontiersin.orgresearchgate.netresearchgate.net

Escherichia coli : This bacterium is also a powerful host for metabolic engineering due to its rapid growth and simple genetics. frontiersin.org While expressing some plant P450s can be challenging in E. coli, it has been effectively used to produce earlier, less complex intermediates in the BIA pathway. frontiersin.orgpnas.org For example, E. coli has been engineered to convert dopamine into the key intermediate (S)-reticuline. pnas.org

Co-culture Systems : To leverage the strengths of both microbes, co-culture systems have been developed. frontiersin.org In such a system, E. coli might be engineered to perform the initial steps of the pathway to produce an intermediate like (S)-reticuline, which is then secreted into the culture medium. pnas.org S. cerevisiae cells in the same culture then take up this intermediate and use their own engineered pathways to produce more complex downstream alkaloids, such as the aporphine magnoflorine or the protoberberine scoulerine. pnas.org

Table 2: Examples of Microbial Host Systems for Benzylisoquinoline Alkaloid (BIA) Production

Microbial HostTarget Alkaloid ProducedProduction StrategyReference
Saccharomyces cerevisiaeThebaine, HydrocodoneDe novo synthesis from sugar by integrating over 20 plant, bacterial, and mammalian genes. frontiersin.org
Escherichia coli(S)-ReticulineSynthesis from dopamine using enzymes from Coptis japonica. pnas.org
E. coli & S. cerevisiaeMagnoflorine (Aporphine)Co-culture system where E. coli produces reticuline and S. cerevisiae converts it to magnoflorine. pnas.org
Saccharomyces cerevisiaeMagnoflorine (Aporphine)De novo synthesis by integrating CYP80G6 from S. tetrandra into a high-reticuline producing yeast strain. researchgate.net
E. coli & S. cerevisiaeScoulerine (Protoberberine)Co-culture system where E. coli produces reticuline and S. cerevisiae converts it to scoulerine. pnas.org

Strategies for Pathway Reconstruction and Optimization

Reconstructing a complex plant metabolic pathway in a microbial host is a significant challenge that requires extensive optimization to achieve viable product yields. frontiersin.org Several key strategies are employed to engineer and fine-tune these heterologous pathways.

Pathway Reconstruction : The fundamental step is the introduction of all necessary biosynthetic genes, often sourced from multiple different organisms (plants, bacteria, even humans), into the chosen microbial host. nih.gov This has been demonstrated by the successful integration of more than 30 genes into yeast to achieve the de novo synthesis of noscapine. frontiersin.org

Enzyme Screening and Tuning : The catalytic efficiency of enzymes can vary significantly depending on their plant source. A crucial optimization step is to screen homologous enzymes from different species to identify the most active variants for the microbial host environment. researchgate.net Furthermore, the expression levels of each enzyme must be carefully balanced to prevent the accumulation of toxic intermediates and to avoid creating metabolic bottlenecks. This can be achieved using tunable promoter systems, such as the galactose-inducible promoters in yeast, which allow for precise control over gene expression. researchgate.net

Modular Pathway Engineering : Long and complex biosynthetic pathways can be broken down into smaller, more manageable modules. These modules can be optimized independently and then combined. This approach is often implemented using co-culture systems, where different parts of the pathway are housed in separate microbial populations (E. coli and S. cerevisiae), reducing the metabolic burden on a single cell. frontiersin.orgpnas.org

Spatial Engineering : In plants, biosynthetic enzymes are often organized into multi-enzyme complexes or localized to specific cellular compartments, which facilitates the efficient channeling of substrates. While difficult to replicate, strategies in microbes aim to mimic this organization by co-localizing enzymes on synthetic protein scaffolds or within specific organelles to improve pathway flux and reduce the formation of unwanted side-products. nih.gov

Chemical Synthesis and Analog Design of Isothebaine

Total Synthesis Strategies for Isothebaine

The total synthesis of this compound has been approached through various strategies, ranging from classical chemical reactions to modern bio-inspired methods. These approaches have been crucial in confirming its structure and enabling the preparation of related compounds for structure-activity relationship studies.

Early efforts toward the synthesis of this compound and other aporphine (B1220529) alkaloids laid the groundwork for more advanced synthetic strategies. A common and historically significant method for the construction of the aporphine core is the Pschorr cyclization. scribd.comthieme.de This reaction involves the intramolecular cyclization of a diazonium salt derived from a 1-benzyl-2-amino-tetrahydroisoquinoline precursor. The Pschorr reaction has been utilized for the synthesis of various aporphine alkaloids, providing a convergent approach to the tetracyclic framework. rsc.org

Another key transformation in early synthetic routes is the dienone-phenol rearrangement. This rearrangement can proceed through different pathways, influencing the final structure of the aporphine alkaloid. thieme-connect.com For instance, the rearrangement of a dienone can lead to a phenol (B47542) by substituent migration, or a dienol can undergo a similar rearrangement to yield a benzene (B151609) derivative with the loss of an oxygen function. thieme-connect.com The choice of pathway has profound implications for the resulting substitution pattern on the aromatic rings. dss.go.th

Table 1: Key Reactions in Early Aporphine Alkaloid Synthesis
ReactionDescriptionKey IntermediatesRelevance to this compound Synthesis
Pschorr Cyclization Intramolecular cyclization of a diazonium salt to form a biaryl bond, constructing the aporphine core.1-Benzyl-2-amino-tetrahydroisoquinoline derivatives, diazonium salts.A fundamental method for creating the tetracyclic aporphine skeleton. scribd.comthieme.de
Dienone-Phenol Rearrangement Acid-catalyzed rearrangement of a dienone to a phenol, often involving skeletal rearrangement.Proaporphine dienones.A potential pathway to form the aporphine ring system from proaporphine precursors. thieme-connect.com
Dienol-Benzene Rearrangement Rearrangement of a dienol, typically formed by reduction of a dienone, to an aromatic system.Proaporphine dienols.A key step in the biomimetic synthesis of this compound from orientalinone. sci-hub.se

The biosynthesis of this compound in plants such as Papaver orientale has served as a direct inspiration for elegant and efficient total synthesis strategies. scribd.comthieme-connect.comrsc.org Tracer experiments have elucidated that this compound is biosynthesized from the benzylisoquinoline alkaloid orientaline. rsc.org This bio-inspired approach involves the oxidative coupling of orientaline to form a proaporphine intermediate, orientalinone. thieme-connect.comsci-hub.se

Subsequent reduction of orientalinone yields a dienol, which then undergoes a dienol-benzene rearrangement under acidic conditions to furnish this compound. thieme-connect.comsci-hub.se This biomimetic synthesis has been successfully achieved in the laboratory, providing not only a route to this compound but also confirming the proposed biosynthetic pathway. sci-hub.sersc.org The synthesis of (+)-isothebaine has been accomplished through this sequence, highlighting the power of mimicking nature's synthetic strategies. sci-hub.sersc.org

Table 2: Bio-inspired Synthesis of this compound
PrecursorKey IntermediateTransformationProductReference
OrientalineOrientalinone (proaporphine dienone)Oxidative CouplingOrientalinone thieme-connect.comsci-hub.se
OrientalinoneDienolReduction (e.g., with sodium borohydride)Dienol intermediate sci-hub.se
Dienol intermediateThis compoundDienol-Benzene Rearrangement (acid-catalyzed)This compound thieme-connect.comsci-hub.se

Early Synthetic Approaches

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships and developing compounds with potentially enhanced or novel biological properties. nih.govnih.gov

The rational design of this compound analogs focuses on modifying specific structural features to probe their influence on biological activity. Key areas for modification include the substituents on the aromatic rings, the nitrogen atom, and the stereochemistry of the chiral center. nih.govnih.gov For instance, methylation, acetylation, or bromination of the phenolic hydroxyl and aromatic rings can significantly alter a compound's properties. nih.gov The quaternization of the nitrogen atom is another common modification that can impact biological activity. nih.gov The design of these modifications is often guided by the known structure-activity relationships of other aporphine alkaloids. nih.gov

A variety of chemical methods are employed for the synthesis of this compound derivatives. These include standard functional group transformations such as:

Methylation: Often carried out using reagents like methyl iodide to convert phenolic hydroxyl groups to methoxy (B1213986) groups. nih.gov

Acetylation: Acetic anhydride (B1165640) is commonly used to form acetate (B1210297) esters from hydroxyl groups. nih.gov

Bromination: Electrophilic aromatic substitution with bromine can introduce bromo groups onto the aromatic rings. nih.gov

N-Quaternization: Treatment with alkyl halides can convert the tertiary amine to a quaternary ammonium (B1175870) salt. nih.gov

Ring-opening reactions: Specific conditions can lead to the cleavage of the heterocyclic rings, providing access to different structural scaffolds. nih.gov

Palladium-catalyzed cross-coupling reactions, such as direct arylation, have also emerged as powerful tools for the synthesis of aporphine analogues with diverse substituents. researchgate.net

Rational Design of Structural Modifications

Regioselectivity and Stereoselectivity in this compound Synthesis

The control of regioselectivity and stereoselectivity is a critical challenge in the synthesis of this compound and its analogs, as the specific arrangement of substituents and the stereochemistry at the C-6a position are crucial for their biological activity. wikipedia.org

The Pschorr cyclization, a key step in many aporphine syntheses, can lead to different regioisomers depending on the substitution pattern of the benzylisoquinoline precursor. The position of cyclization is directed by the electronic and steric properties of the aromatic rings. rsc.org

In bio-inspired syntheses, the regioselectivity of the initial oxidative coupling of the benzylisoquinoline precursor is a determining factor. For this compound, the oxidative coupling of orientaline must proceed in a specific manner to yield orientalinone. thieme-connect.com

The stereochemistry of this compound, which is (S)-configured, is another important aspect. wikipedia.org Enantioselective syntheses of aporphine alkaloids often rely on the use of chiral starting materials or chiral catalysts to establish the desired stereocenter. thieme-connect.com For example, asymmetric hydrogenation of a dihydroisoquinoline intermediate can be used to set the stereochemistry early in the synthetic sequence. researchgate.net The stereoselectivity of subsequent reactions, such as reductions and rearrangements, must also be carefully controlled to maintain the desired configuration in the final product.

Pharmacological Mechanisms and Structure Activity Relationship Sar of Isothebaine

Isothebaine Interactions with Cholinesterases

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. mdpi.com The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. alzheimers.org.ukfrontiersin.orgnih.gov

Research has identified this compound as a competitive inhibitor of cholinesterases. acs.org In competitive inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. mdpi.com This binding of the inhibitor to the active site prevents the substrate from accessing it, thereby reducing the enzyme's catalytic activity. mdpi.com Studies have shown that this compound's inhibitory action on cholinesterases follows this competitive model, with potency observed in the low micromolar range. acs.org This mechanism is attributed to the structural similarity of this compound to the natural substrate, allowing it to fit into the enzyme's active site. mdpi.com

When compared to other cholinesterase inhibitors, this compound's activity shows notable characteristics. For instance, galantamine, a well-known competitive and reversible AChE inhibitor used in the treatment of Alzheimer's disease, serves as a common reference. frontiersin.orgdrugbank.com While specific comparative IC50 values for this compound against widely used drugs are not extensively detailed in the provided results, the general finding is that this compound is a potent inhibitor. acs.org Some studies have indicated that certain alkaloids can exhibit stronger inhibitory activity than the reference drug tacrine. mdpi.com The selectivity of inhibitors for AChE versus BChE is an important factor. d-nb.info Some inhibitors, like rivastigmine, inhibit both enzymes, while others, such as donepezil (B133215) and galantamine, are more selective for AChE. nih.govd-nb.info

Competitive Inhibition Mechanisms

Hypothesized Opioid Receptor Interactions

Opioid receptors, including mu (µ), delta (δ), and kappa (κ) receptors, are the primary targets for opioid analgesics. mdpi.compainphysicianjournal.com These receptors are G-protein coupled receptors that modulate pain and emotional responses. mdpi.com The interaction of ligands with these receptors is highly specific, often depending on the ligand's three-dimensional structure. frontiersin.org

While direct and conclusive evidence from the provided search results is limited, the structural resemblance of this compound, an aporphine (B1220529) alkaloid, to morphine, a potent opioid agonist, has led to the hypothesis that this compound may interact with opioid receptors. unodc.org Morphine and other opioids exert their effects by binding to these receptors in the central nervous system. mdpi.comnih.gov The principle of stereospecificity is fundamental to opioid receptor binding, meaning that the spatial arrangement of atoms in a molecule is critical for its activity. frontiersin.org Given that this compound possesses a complex stereochemistry, it is plausible that it could fit into the binding pocket of an opioid receptor. However, further research, including binding assays and functional studies, is necessary to confirm and characterize any such interaction.

Structural Determinants of Biological Activity

The biological activity of a compound is intrinsically linked to its chemical structure. The arrangement of functional groups and the stereochemistry of the molecule play pivotal roles in its interactions with biological targets. brieflands.commdpi.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining how a drug interacts with its target receptor. khanacademy.orgnih.gov For a molecule to bind effectively to a receptor, it must have a complementary shape to the receptor's binding site, a concept often described by the "lock and key" or "hand in a glove" analogy. khanacademy.org Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological activities because of their different spatial arrangements. nih.govacs.org

The pharmacological action of many alkaloids is known to be stereoselective. nih.gov Morphine itself has five asymmetric carbon atoms, and its specific stereochemistry is crucial for its potent analgesic activity. unodc.org Given that this compound also possesses chiral centers, its specific stereoisomer will dictate its ability to bind to and activate or block a receptor. Any potential interaction with opioid receptors would be highly dependent on whether the stereochemistry of this compound allows it to fit correctly within the receptor's binding pocket. frontiersin.org

Influence of Functional Groups on Enzyme Inhibition

Elucidation of Mechanism of Action in In Vitro Models

The pharmacological profile of this compound, an aporphine alkaloid primarily found in plants of the Papaver genus, has been investigated in various in vitro models to understand its interaction with cellular targets. biosynth.comresearchgate.net These studies are crucial for delineating the molecular mechanisms that underlie its biological effects. Research has largely centered on its activity at neurotransmitter receptors, particularly within the dopaminergic and serotonergic systems, as well as its influence on ion channels. nih.govgoogleapis.com

In vitro studies have revealed that this compound possesses a complex pharmacological profile, acting as a ligand for multiple receptor types. Its primary mechanism of action appears to be centered on its interactions with the central nervous system. biosynth.com The aporphine structure of this compound is fundamental to its receptor binding and activity. mdpi.com

Research using isolated rat aorta has demonstrated that this compound exhibits relaxant properties. nih.gov It was more effective at relaxing contractions induced by noradrenaline compared to those induced by potassium chloride. nih.gov This suggests a mechanism that involves more than a simple blockade of voltage-operated calcium channels. Further investigation showed that this compound competitively antagonized phenylephrine-induced contractions and non-competitively inhibited serotonin-induced contractions. nih.gov These findings indicate that this compound likely acts as an antagonist at alpha-1 adrenoceptors and interferes with calcium signaling by inhibiting both its influx through receptor-regulated channels and its release from intracellular stores. nih.gov

The interaction of this compound with dopamine (B1211576) receptors has been a significant area of focus. Studies suggest that certain aporphine alkaloids can function as dopamine D1 receptor agonists and D2 receptor antagonists. nih.gov While specific binding affinity (Ki) values for this compound at dopamine receptor subtypes are not extensively documented in publicly available literature, its structural similarity to other dual-acting aporphines like l-stepholidine (B1681138) suggests a potential for complex interactions within the dopaminergic system. nih.gov The unique profile of a D1 agonist and D2 antagonist is considered a promising approach for certain neurological conditions. nih.gov

In the serotonergic system, this compound has been shown to interact with multiple 5-HT receptor subtypes. nih.govmdpi.com Its non-competitive antagonism of serotonin-induced contractions in vascular tissue points to a modulatory role at these receptors. nih.gov Aporphine alkaloids, as a class, are known to act as agonists or antagonists at serotonin (B10506) receptors, with their specific effect often depending on their stereochemistry. mdpi.com

The following tables summarize the key in vitro findings for this compound and related aporphine alkaloids, providing a quantitative and qualitative overview of their receptor interactions.

Table 1: In Vitro Activity of this compound on Vascular Contractions

PreparationInducing AgentEffect of this compoundImplied Mechanism
Isolated Rat AortaNoradrenalineRelaxationAntagonism of alpha-1 adrenoceptors, inhibition of Ca2+ release from intracellular stores. nih.gov
Isolated Rat AortaPotassium Chloride (KCl)Relaxation (less potent than against Noradrenaline)Inhibition of Ca2+ influx through voltage-operated channels. nih.gov
Isolated Rat AortaPhenylephrineCompetitive AntagonismCompetitive antagonist at alpha-1 adrenoceptors. nih.gov
Isolated Rat AortaSerotonin (5-HT)Non-competitive AntagonismNon-competitive antagonist at serotonin receptors. nih.gov

Table 2: General In Vitro Receptor Profile of Aporphine Alkaloids (Illustrative)

Receptor TargetGeneral Activity of Aporphine ClassRelevance to this compound
Dopamine D1 ReceptorsAgonism (e.g., l-stepholidine) nih.govThis compound may share agonistic properties due to structural similarities. nih.gov
Dopamine D2 ReceptorsAntagonism (e.g., l-stepholidine) nih.govThis compound may act as an antagonist, contributing to a dual-action profile. nih.gov
Serotonin (5-HT) ReceptorsAgonism or Antagonism mdpi.comThis compound demonstrates antagonist activity in functional assays. nih.gov
Alpha-1 AdrenoceptorsAntagonism nih.govThis compound is a confirmed antagonist in vascular tissue. nih.gov
Calcium ChannelsInhibition nih.govThis compound appears to preferentially inhibit receptor-operated over voltage-operated channels. nih.gov

Advanced Analytical Techniques for Isothebaine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating components of a mixture. nih.gov The principle relies on the differential distribution of compounds between a stationary phase and a mobile phase. sigmaaldrich.com For alkaloid analysis, including isothebaine, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed methods. brieflands.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone in the analysis of alkaloids due to its high resolution and efficiency in separating non-volatile and thermally unstable compounds like this compound. researchgate.net The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. shimadzu.com The separation is based on the differential affinities of the compounds for the two phases. shimadzu.com

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating alkaloids. researchgate.netsemanticscholar.org In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The separation of alkaloids can be optimized by adjusting mobile phase composition, pH, and column temperature. researchgate.net For instance, a rapid RP-HPLC method was developed for the quantitative analysis of various alkaloids, achieving separation with good peak shape and precision. researchgate.netsemanticscholar.org this compound has been successfully quantified as a component in plant extracts using such HPLC methods. semanticscholar.org

Table 1: Typical HPLC Parameters for Alkaloid Analysis

ParameterDescriptionCommon Conditions for Alkaloids
Column The heart of the HPLC system where separation occurs.Reversed-Phase (RP) C18 or C8, base-deactivated silica (B1680970). researchgate.net
Mobile Phase The solvent that moves the sample through the column.Gradient or isocratic elution with a mixture of aqueous buffer (e.g., containing trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol). researchgate.net
Detector The component that detects the separated compounds as they elute from the column.UV-Vis or Photodiode Array (PDA) Detector, typically set at a wavelength around 285 nm for thebaine and related alkaloids. researchgate.net
Flow Rate The speed at which the mobile phase passes through the column.Typically 0.5 - 2.0 mL/min.
Temperature The temperature of the column during analysis.Ambient or controlled (e.g., 25-40 °C) to ensure reproducibility. researchgate.net

Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique, primarily used for volatile or semi-volatile compounds. For non-volatile alkaloids like this compound, a derivatization step is often required to increase their volatility and thermal stability before analysis. d-nb.info In GC, the mobile phase is an inert gas (the carrier gas), and the stationary phase is a high-boiling-point liquid coated on a solid support inside a capillary column. d-nb.info

GC, especially when coupled with a mass spectrometer (GC-MS), is a highly effective method for the qualitative and quantitative determination of opioids and related alkaloids in various samples. chemistry-chemists.comgoogleapis.commdpi.com The technique offers excellent separation efficiency and, with MS detection, provides high sensitivity and structural information. mdpi.com The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. mdpi.com Optimized temperature programs are used to ensure efficient separation of multiple components within a sample. d-nb.info

Table 2: General GC Method Parameters for Alkaloid Analysis

ParameterDescriptionCommon Conditions for Alkaloids
Column A long, thin capillary tube where separation occurs.HP-5ms or similar, a low-polarity fused-silica capillary column. d-nb.info
Carrier Gas The inert gas that carries the sample through the column.Ultra-high purity helium or hydrogen. d-nb.info
Inlet Temperature The temperature at which the sample is vaporized.Typically 250-280 °C. d-nb.info
Oven Program A controlled temperature gradient to separate compounds based on boiling points.Initial temperature held, then ramped at a specific rate (e.g., 8 °C/min) to a final temperature. d-nb.info
Detector The device used to detect the separated compounds.Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS). mdpi.comgoogleapis.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile, cost-effective, and rapid chromatographic method widely used for the qualitative analysis of alkaloids. sigmaaldrich.comwho.int It is often used for initial screening, to check the purity of compounds, or to monitor the progress of a chemical reaction. nih.govresearchgate.net The stationary phase, typically silica gel or alumina (B75360), is coated as a thin layer on a flat, inert support like a glass or plastic plate. sigmaaldrich.com

A small spot of the sample is applied to the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). nih.gov As the mobile phase ascends the plate via capillary action, the components of the sample separate based on their differing affinities for the stationary and mobile phases. sigmaaldrich.com The separation results in spots at different heights on the plate, which can be visualized under UV light or by using staining reagents. nih.gov TLC has been used in the analysis of crude alkaloid extracts from Papaver species, which can contain this compound. scispace.com

Spectrometric Techniques for Structural Elucidation and Detection

While chromatography separates mixtures, spectrometry is used to identify the chemical structure and quantity of the separated components. Mass spectrometry is a particularly powerful tool in alkaloid research.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can be used to elucidate its structure. nih.gov Due to its high sensitivity and specificity, MS is an indispensable tool in modern analytical chemistry. nih.gov

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) creates a synergistic system that is one of the most powerful techniques for chemical analysis. wikipedia.org LC separates the complex mixture, and the MS provides sensitive and selective detection and identification of the individual components as they elute from the column. wikipedia.org This is particularly useful for analyzing compounds like this compound in complex biological matrices. brieflands.commeasurlabs.com

Modern LC-MS systems typically use atmospheric pressure ionization (API) sources, such as electrospray ionization (ESI), to generate ions from the eluting compounds before they enter the mass analyzer. wikipedia.org The high sensitivity of LC-MS allows for the detection of compounds at very low concentrations, often in the parts-per-million (ppm) range or lower. measurlabs.com Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides more detailed structural information, making it a gold standard for both quantitative and qualitative analysis of small molecules in various fields, including pharmaceutical and clinical research. bioxpedia.comnih.gov

Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap/Mass Spectrometry (UHPLC-Q-Exactive Orbitrap/MS)

Computational Approaches in this compound Research

In conjunction with advanced analytical techniques, computational methods play an increasingly vital role in this compound research. These in silico approaches provide insights into molecular interactions and conformational dynamics that can be difficult to observe experimentally.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). chemrxiv.org This method is crucial for understanding the potential biological targets of this compound and the molecular basis of its activity. embopress.orgnih.gov

The process involves generating a three-dimensional model of the ligand and the receptor's binding site. chemrxiv.org Docking algorithms then explore various possible binding poses of the ligand within the binding site, calculating a score for each pose to estimate the binding affinity. chemrxiv.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and amino acid residues in the enzyme's active site. nih.govscielo.sa.cr By predicting how this compound interacts with various enzymes, molecular docking helps to prioritize experimental studies and guide the design of new, more potent derivatives. embopress.org

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. dovepress.com For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and how it behaves in a biological environment, such as in solution or when bound to a protein. mdpi.comnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. nih.gov This allows researchers to observe dynamic processes, such as conformational changes in this compound or the stability of a ligand-protein complex. frontiersin.org When combined with molecular docking, MD simulations can refine the predicted binding poses and provide a more accurate estimation of binding free energies. nih.gov These simulations are essential for understanding the dynamic nature of molecular recognition and the mechanisms by which this compound may exert its biological effects. nih.gov

Metabolism and Pharmacokinetic Studies of Isothebaine Analogs Preclinical Focus

In Vitro Metabolic Studies

In vitro models are crucial for the initial screening and detailed mechanistic understanding of the metabolism of new chemical entities, including isothebaine analogs. psu.edu These systems, which include isolated liver cells (hepatocytes) and subcellular fractions (microsomes), allow for the study of metabolic pathways and enzyme kinetics in a controlled environment. nih.gov

Enzyme kinetics provides quantitative measurement of the rates of enzyme-catalyzed reactions and the factors that influence these rates. mhmedical.com For this compound analogs, this analysis typically involves determining key parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) in systems like human liver microsomes (HLMs) and rat liver microsomes (RLMs). mdpi.com These parameters help in understanding the affinity of the enzymes for the substrate and the efficiency of the metabolic process.

While specific kinetic data for this compound is not extensively available in public literature, the methodologies are well-established. For instance, studies on curcumin (B1669340) and germacrone (B1671451) metabolism in rat and human liver microsomes demonstrated that their kinetics fit the Michaelis-Menten model, but with significant differences in Vₘₐₓ and intrinsic clearance (CLᵢₙₜ) between species, highlighting the importance of these analyses. mdpi.com Hepatocytes and perfused organ models offer a more complex system that better mimics the in vivo state, accounting for both Phase I and Phase II metabolic reactions and the influence of cellular transport processes. nih.gov

Table 1: Key Enzymes in Alkaloid Metabolism and Their Functions

Enzyme FamilyKey IsoformsMetabolic ReactionRelevance
Cytochrome P450 (CYP)CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP1A2Oxidation, Demethylation, DehydrogenationPrimary pathway for Phase I metabolism of many alkaloids, often leading to bioactivation or detoxification. mdpi.comnih.gov
UDP-Glucuronosyltransferase (UGT)UGT1A1, UGT2B7GlucuronidationA major Phase II reaction that increases water solubility and facilitates excretion of metabolites. nih.gov

Identifying the metabolites of this compound analogs is critical to understanding their biotransformation and potential activity or toxicity. Modern analytical techniques, particularly high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), are instrumental in this process. nih.govnih.gov These methods allow for the detection and structural elucidation of metabolites in complex biological matrices like microsomal incubates. nih.govnih.gov

For alkaloids, common metabolic transformations include Phase I reactions like oxidation, demethylation, and dehydrogenation, and Phase II reactions such as glucuronidation. nih.govxiahepublishing.com For example, in vitro studies of the thebaine derivative buprenorphine identified not only the expected N-dealkylated metabolite (nor-buprenorphine) but also new hydroxylated metabolites (hydroxy-BUP and hydroxy-Nor-BUP). nih.gov Similarly, studies on humantenirine (B1246311), another alkaloid, in liver microsomes identified metabolites formed through demethylation, dehydrogenation, and oxidation. xiahepublishing.com A systematic study of pyrrolizidine (B1209537) alkaloids identified numerous metabolites resulting from dehydrogenation, oxygenation, and shortening of necic acid side chains. nih.gov While specific metabolite identification for this compound is not widely published, it is expected to undergo similar metabolic conversions.

Table 2: Examples of Metabolite Identification in Related Alkaloids

Parent CompoundMetabolic PathwayIdentified MetabolitesAnalytical MethodSource
BuprenorphineN-dealkylation, Hydroxylation, GlucuronidationNor-buprenorphine, Hydroxy-buprenorphineLC-MS/MS nih.gov
HumantenirineDemethylation, Dehydrogenation, OxidationM1 (Demethylation), M4 (Dehydrogenation), M7 (Oxidation)HPLC/QqTOF-MS xiahepublishing.com
Protopine (B1679745)BiotransformationPR2, PR6HPLC-QqTOF-MS mdpi.com
Lasiocarpine (Pyrrolizidine Alkaloid)Dehydrogenation, Oxygenation, Ester Cleavage48 different metabolites identifiedUHPLC-HRMS nih.gov

Enzyme Kinetic Analysis using Hepatocytes and Perfused Organ Models

In Vivo Pharmacokinetic Investigations in Animal Models

In vivo studies in animal models are essential to understand the complete ADME profile of a drug candidate in a whole biological system. nih.gov These studies provide data on how the body handles the compound over time, which is crucial for predicting its behavior in humans. merckvetmanual.com

Absorption, distribution, and elimination studies track the journey of a compound from the site of administration to its eventual removal from the body. merckvetmanual.com Following administration, blood and tissue samples are collected over time to determine pharmacokinetic parameters like maximum concentration (Cₘₐₓ), time to reach maximum concentration (Tₘₐₓ), area under the concentration-time curve (AUC), and elimination half-life (t₁/₂). osu.edu

The route of administration can significantly affect these parameters. merckvetmanual.com For orally administered alkaloids, factors like solubility and stability in the gastrointestinal tract are key determinants of absorption. merckvetmanual.com Distribution studies reveal where the compound travels in the body. Lipid-soluble compounds tend to accumulate in fatty tissues, while water-soluble compounds are more likely to be excreted by the kidneys. merckvetmanual.com For instance, studies on the alkaloid protopine in rats showed it was widely distributed in various tissues. mdpi.com

Elimination occurs through metabolism (primarily in the liver) and excretion (via kidneys in urine or liver in bile/feces). merckvetmanual.com Studies on thebaine showed that it is extensively metabolized and has a short half-life. unodc.org Some alkaloids, like those from ergot, can undergo enterohepatic circulation, where a drug excreted in the bile is reabsorbed in the intestine, prolonging its presence in the body. nih.gov

The formulation of a drug can have a profound impact on its pharmacokinetic profile. msdvetmanual.com The goal of formulation science is to deliver the active pharmaceutical ingredient (API) to its site of action in a manner that ensures efficacy and safety. nih.gov For poorly soluble compounds, which is common for many alkaloids, specialized formulations are often required to enhance dissolution and bioavailability. nih.gov

Strategies include the use of functional excipients, complexation with molecules like cyclodextrins, and the development of advanced delivery systems such as nanosuspensions. nih.govresearchgate.net For example, a nanosuspension formulation was shown to improve the stability and alter the tissue distribution of a compound compared to a standard suspension. researchgate.net The physical form of the dosage, such as a tablet or capsule, also influences drug release and absorption. pensoft.net Modifying solid oral dosage forms, for instance by crushing a tablet, can significantly alter the rate of absorption, potentially leading to dose dumping from controlled-release formulations. pensoft.net Therefore, preclinical pharmacokinetic studies must consider the intended clinical dosage form to generate relevant data. msdvetmanual.com

Absorption, Distribution, and Elimination Studies

Comparative Metabolism across Different Animal Species

Metabolic pathways can vary significantly between different animal species, and also between animals and humans. xiahepublishing.com These differences are often due to variations in the expression and activity of metabolic enzymes, particularly CYP450s. mdpi.comxiahepublishing.com Therefore, conducting comparative metabolism studies is a critical step in preclinical drug development. nih.gov

These studies typically compare the metabolic profiles of a drug candidate in liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, human). nih.govxiahepublishing.com The goal is to identify an animal species whose metabolic profile most closely resembles that of humans, making it a suitable model for toxicology and safety studies. nih.gov

For example, a comparative study of the alkaloid humantenirine in liver microsomes from pigs, goats, and humans found that while the main metabolic pathways (demethylation, dehydrogenation, oxidation) were the same, the relative amounts of the metabolites produced differed significantly between species. xiahepublishing.com Another study on pyrrolizidine alkaloids found good agreement in the metabolite profiles between rat and human liver microsomes for certain structures but not others. nih.gov Such data is invaluable for understanding species-specific toxicity and for the rational extrapolation of animal data to humans. xiahepublishing.comnih.gov

Influence of Developmental Stages on Metabolism in Animal Models

A comprehensive review of available scientific literature reveals a significant gap in the understanding of how developmental stages influence the metabolism and pharmacokinetics of this compound and its analogs in preclinical animal models. Extensive searches of scholarly databases have not yielded specific studies that investigate the metabolic pathways of this compound or its derivatives in neonatal, juvenile, or adult animal subjects.

The metabolism of xenobiotics, including plant-derived alkaloids like this compound, is known to be significantly affected by the maturation of drug-metabolizing enzyme systems, primarily the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. food.gov.uknih.gov In neonatal and juvenile animals, the expression and activity of these enzymes are often different from those in adults, leading to age-dependent variations in drug clearance, half-life, and metabolite profiles. nih.govnih.gov For many compounds, metabolic capacity is lower in early life and gradually increases to adult levels. nih.gov

While general principles of developmental pharmacology suggest that the metabolism of this compound analogs would likely differ across various life stages in animal models, the absence of direct experimental evidence precludes any detailed analysis or the generation of comparative data tables. Studies on other classes of alkaloids have demonstrated age-related differences in their pharmacokinetic profiles in rats and other animal models. nih.govresearchgate.netfrontiersin.org For instance, research on pyrrolizidine alkaloids has noted that the activity of metabolic enzymes can vary between species, sexes, and at different developmental stages. food.gov.uk Similarly, studies with other alkaloids have shown that pharmacokinetic parameters can be age-dependent. nih.gov

However, without specific preclinical studies focusing on this compound or its close analogs, any discussion on the influence of developmental stages on their metabolism would be purely speculative. The scientific community has yet to publish research that provides the detailed findings necessary to populate data tables or to offer an in-depth understanding of how age impacts the metabolic fate of this particular class of compounds in animal models.

Therefore, this section remains open to future research that will be crucial for a complete understanding of the pharmacology of this compound analogs.

Q & A

Q. How can researchers ensure ethical rigor in studies involving this compound’s psychoactive effects?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies. Obtain IRB approval for human cell line use. Pre-register protocols on ClinicalTrials.gov or preclinical repositories. Disclose conflicts of interest via CRediT taxonomy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.